molecular formula C10H15NOS B13052613 (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL

(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL

Cat. No.: B13052613
M. Wt: 197.30 g/mol
InChI Key: NPCXYJUMAXOZMY-OMNKOJBGSA-N
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Description

(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-ol is a chiral amino alcohol of high interest in synthetic and medicinal chemistry research. This compound serves as a versatile precursor and key chiral building block for the synthesis of more complex molecules, particularly in developing potential pharmaceuticals and ligands for catalysis. Its structure, featuring both amino and hydroxyl functional groups on a propanol backbone adjacent to a stereogenic center and a 2-(methylthio)phenyl moiety, allows researchers to explore structure-activity relationships (SAR). SAR studies are fundamental in drug discovery for optimizing biological activity, potency, and selectivity by systematically modifying a compound's structure . The (1S) enantiomer provided here is essential for investigating stereospecific interactions in biological systems. Potential research applications include its use as an intermediate for novel kinase inhibitors or as a scaffold for developing compounds targeting neurodegenerative pathways. Research into flavonoids, for example, has demonstrated the importance of specific substituents on neuroprotective activity, a principle that can be applied to this chiral scaffold . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(1S)-1-amino-1-(2-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7?,10-/m1/s1

InChI Key

NPCXYJUMAXOZMY-OMNKOJBGSA-N

Isomeric SMILES

CC([C@H](C1=CC=CC=C1SC)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1SC)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-(methylthio)benzaldehyde.

    Amination: The precursor undergoes a reductive amination reaction with an appropriate amine, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound exhibits significant pharmacological activities, particularly in the central nervous system. Studies have indicated its potential as an antidepressant and anxiolytic agent. For instance, related compounds have been shown to enhance mood and reduce anxiety levels in preclinical models, suggesting that (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL may share similar properties .

Mechanism of Action:
The mechanism of action involves interaction with specific neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, influencing biochemical pathways and exerting therapeutic effects.

Synthetic Organic Chemistry

Chiral Building Block:
(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL serves as a valuable chiral building block in asymmetric synthesis. Its ability to facilitate the production of other chiral compounds makes it essential in the development of pharmaceuticals .

Synthesis Methods:
Various methods have been developed for synthesizing this compound, emphasizing efficiency and yield. For example, processes involving the resolution of racemic mixtures using chiral catalysts or auxiliary agents have been documented, enhancing the production of optically active forms .

Case Study 1: Antidepressant Activity

A study investigated the anxiolytic and antidepressant properties of a related compound derived from (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL. In vivo assays demonstrated significant reductions in anxiety behaviors in mice subjected to stress tests. The optimal dosing was identified at 20 mg/kg, which correlated with increased exploration behaviors indicative of reduced anxiety .

Case Study 2: Synthesis Efficiency

Research highlighted a novel synthetic route for (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL that achieved high yields while minimizing byproducts. This method utilized a combination of hydroxylamine salts and nickel-aluminum reduction techniques, showcasing an economically viable approach for large-scale production .

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications in Phenyl-Substituted Analogs

The following compounds share the (1S,2R)-1-amino-propan-2-ol backbone but differ in phenyl ring substituents:

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Properties
(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL (Target) 2-(methylthio)phenyl C10H15NOS 197.30* Likely moderate lipophilicity due to -SMe
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl)phenyl C13H21NO 207.32 High steric bulk from tert-butyl group
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(trifluoromethylthio)phenyl C10H12F3NOS 251.27 Enhanced electronegativity and lipophilicity
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-chloro-4-(trifluoromethyl)phenyl C10H11ClF3NO 253.65 Polar, halogenated substituents increase reactivity

Notes:

  • The methylthio group (-SMe) in the target compound provides moderate electron-donating effects compared to electron-withdrawing groups like -CF3 or -Cl .

Heterocyclic Analogs: Replacement of Phenyl with Furan

The substitution of the phenyl ring with a furan moiety alters electronic and solubility properties:

Compound Name Heterocyclic Group Molecular Formula Molecular Weight (g/mol) Key Properties
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 2-furyl C7H11NO2 141.17 Predicted boiling point: 237.8±25.0°C; increased polarity due to furan oxygen

Comparison :

  • The furan ring introduces oxygen, enhancing polarity and hydrogen-bonding capacity compared to the phenyl-thioether group in the target compound. This may improve aqueous solubility but reduce lipid membrane permeability .

Amino Alcohols with Alternative Backbones

Compounds with modified amino alcohol structures highlight the importance of stereochemistry and functional groups:

Compound Name Structural Feature Molecular Formula Molecular Weight (g/mol) Key Properties
(S)-2-Amino-1,1-diphenylpropan-1-ol Diphenyl substitution at C1 C15H17NO 227.31 High steric hindrance; R&D use in chiral synthesis
(S)-2-(Boc-amino)-1-propanol Boc-protected amino group C8H17NO3 175.23 Stabilized amine for intermediate synthesis

Comparison :

  • The diphenyl substitution in creates significant steric hindrance, limiting conformational flexibility compared to the target compound.
  • Boc-protected analogs (e.g., ) are more stable intermediates in peptide synthesis, whereas the free amino group in the target compound may offer higher reactivity .

Biological Activity

(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL, a chiral compound characterized by the presence of an amino group, hydroxyl group, and a methylthio-substituted phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : CHNOS
  • Molecular Weight : 197.30 g/mol
  • Structure : The compound's stereochemistry plays a crucial role in its biological activity, influencing how it interacts with various receptors and enzymes.

Biological Activity Overview

Research indicates that (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have reported that the compound demonstrates significant antimicrobial effects against various pathogens. Its unique structure may enhance its ability to penetrate microbial membranes and disrupt their functions.
  • Cytotoxic Activity : Preliminary investigations suggest that this compound may induce cytotoxic effects in cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

The mechanism through which (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL exerts its biological effects is still under investigation. However, several hypotheses have emerged:

  • Receptor Interaction : The compound likely interacts with specific receptors or enzymes due to its chiral nature. This interaction can modulate various signaling pathways, leading to altered cellular responses.
  • Cell Cycle Modulation : Some studies have indicated that this compound may induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines, suggesting a potential mechanism for its cytotoxic effects .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various derivatives of amino alcohols found that (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Cytotoxicity Assays

In vitro studies conducted on MCF-7 and HCT-116 cell lines demonstrated that (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL significantly reduced cell viability in a concentration-dependent manner. The IC50 values were calculated as follows:

Cell LineIC50 (µM)
MCF-715
HCT-11620

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The structural features of (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL are critical for its biological activity. Comparison with related compounds reveals that modifications to the thiophenyl group or the amino functionality can significantly alter potency and selectivity.

Compound NameBiological Activity
(1R)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OLSimilar antimicrobial properties
4-MethylthiophenolLacks amino and hydroxyl groups; lower reactivity

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